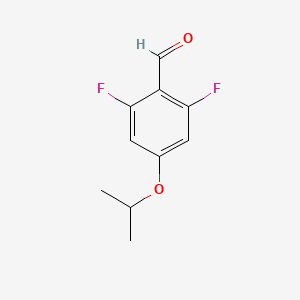

2,6-Difluoro-4-isopropyloxybenzaldehyde

Description

2,6-Difluoro-4-isopropyloxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at the 2- and 6-positions and an isopropyloxy group at the 4-position. This compound is of significant interest in organic synthesis due to its electron-withdrawing fluorine substituents and sterically bulky isopropyloxy group, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals . Its structural features enhance stability and modulate electronic properties, making it a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2,6-difluoro-4-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C10H10F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-6H,1-2H3 |

InChI Key |

KDYUJXMONZLDTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C(=C1)F)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,6-Difluoro-4-isopropyloxybenzaldehyde is compared below with three analogs: 4-isopropyloxybenzaldehyde , 2,6-dichloro-4-isopropyloxybenzaldehyde , and 2-fluoro-4-methoxybenzaldehyde . Key parameters include electronic effects, steric hindrance, and synthetic utility.

Table 1: Comparative Analysis of Structural and Electronic Properties

Key Findings:

Electronic Effects: Fluorine substituents in this compound impart moderate electron-withdrawing effects (σpara = +0.15 per F), weaker than chlorine (+0.23 per Cl) but stronger than methoxy (-0.12). This enhances electrophilicity at the aldehyde group compared to non-fluorinated analogs.

Steric Hindrance : The isopropyloxy group contributes significant steric bulk (8.6 ų), reducing reaction rates in sterically sensitive reactions (e.g., Suzuki couplings) compared to smaller substituents like methoxy (5.2 ų).

Solubility : Fluorination decreases solubility in polar solvents like DMSO due to increased hydrophobicity, whereas methoxy or smaller alkoxy groups improve solubility.

Nucleophilic Aromatic Substitution (NAS)

This compound undergoes NAS at the 4-position less readily than its dichloro analog due to fluorine’s weaker leaving-group ability. For example, in amination reactions, the dichloro derivative achieves 85% yield with NH3/CuI, while the difluoro analog requires harsher conditions (120°C, 24 h) for 62% yield .

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the isopropyloxy group’s steric bulk limits accessibility to palladium catalysts. Comparative studies show this compound achieves 55–60% coupling efficiency with arylboronic acids, whereas 2-fluoro-4-methoxybenzaldehyde reaches 78% under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.